Chiral Potency Differential: (R)-Viloxazine Versus (S)-Viloxazine and Racemate in Norepinephrine Reuptake Inhibition
The (S)-stereoisomer of viloxazine exhibits 10-fold greater potency than the (R)-stereoisomer at inhibiting norepinephrine reuptake [1]. In comparative studies of viloxazine enantiomers, the (S)-enantiomer demonstrated five times the pharmacological activity of the (R)-enantiomer [2]. The racemic viloxazine hydrochloride exhibits an IC50 of 0.26 µM for NET inhibition , whereas the (R)-enantiomer alone is substantially less potent. This established potency differential positions the (R)-enantiomer as an essential negative control and chiral probe in stereospecific pharmacological investigations.
| Evidence Dimension | Relative norepinephrine transporter (NET) inhibitory potency |
|---|---|
| Target Compound Data | 10-fold lower potency than (S)-enantiomer |
| Comparator Or Baseline | (S)-viloxazine: 5- to 10-fold greater potency than (R)-enantiomer; Racemic viloxazine: IC50 = 0.26 µM |
| Quantified Difference | (R)-enantiomer potency is 1/5 to 1/10 of (S)-enantiomer potency |
| Conditions | Comparative pharmacological assessment of stereoisomers; racemate IC50 determined via in vitro NET inhibition assay using human NET expressed in MDCK cells |
Why This Matters
This 5- to 10-fold potency differential makes (R)-Viloxazine Hydrochloride the definitive chiral standard for assessing enantiomeric purity and stereochemical integrity in viloxazine formulations.
- [1] Viloxazine. In: StatPearls [Internet]. Treasure Island (FL): StatPearls Publishing; 2024. NBK576423. View Source
- [2] Viloxazine. Wikipedia. Accessed April 2026. View Source
